Aripiprazole Impurity 4 is a chemical compound associated with the atypical antipsychotic drug aripiprazole. It is primarily known for its presence as a byproduct during the synthesis of aripiprazole or through degradation processes in pharmaceutical formulations. The molecular formula of Aripiprazole Impurity 4 is , and it has a molecular weight of approximately 665.67 g/mol. Understanding this impurity is crucial, as its presence can affect the efficacy and safety of aripiprazole formulations, necessitating thorough characterization and control during drug manufacturing processes.
Aripiprazole Impurity 4 is classified as an organic compound and falls under the category of pharmaceutical impurities. It is generated during the synthesis of aripiprazole, which involves complex chemical reactions that can produce various impurities depending on the reaction conditions and starting materials used.
The synthesis of Aripiprazole Impurity 4 typically involves several key steps, including:
The reaction conditions typically involve solvents such as acetonitrile and buffers at specific pH levels to optimize the yield of Aripiprazole Impurity 4.
The molecular structure of Aripiprazole Impurity 4 includes a dichlorophenyl moiety, which contributes to its biological activity. The compound's structural features can be summarized as follows:
The structural representation indicates the presence of multiple functional groups that facilitate its interaction with biological systems.
Aripiprazole Impurity 4 undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents employed.
Aripiprazole Impurity 4 exhibits biological activity by interacting with several biological systems, particularly through its effects on mitochondrial function and oxidative stress. In cellular studies, it has been observed to induce mitochondrial hyperpolarization and moderate oxidative stress in liver cells, potentially impacting energy production and glucose metabolism.
Moreover, it interacts with cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), which are crucial for drug metabolism. These interactions can lead to the formation of reactive metabolites that may contribute to toxicity concerns associated with the impurity.
Aripiprazole Impurity 4 exhibits basic properties due to the presence of piperazine moieties in its structure. It has been characterized by various analytical methods including HPLC for quantification in pharmaceutical formulations .
Aripiprazole Impurity 4 has several applications primarily in pharmaceutical research and development:
Aripiprazole Impurity 4 is systematically identified as 7-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-1-(4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl)-3,4-dihydroquinolin-2(1H)-one. This dimer-like structure features two quinoline-derived moieties connected through aliphatic butoxy linkages while retaining the characteristic dichlorophenylpiperazine pharmacophore of the parent drug [3] [8].
Table 1: Comprehensive Chemical Identity Profile of Aripiprazole Impurity 4
Property | Specification |
---|---|
CAS Registry Number | 1424857-63-5 |
Molecular Formula | C₃₆H₄₂Cl₂N₄O₄ |
Molecular Weight | 665.65 g/mol |
IUPAC Name | 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2(1H)-one |
Appearance | White to off-white solid powder |
Synonyms | Aripiprazole USP RC H; Aripiprazole Impurity M; 1-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl] Aripiprazole; N-Alkyl Aripiprazole |
Solubility Characteristics | Slightly soluble in chloroform and methanol |
Purity Specifications | >95% (Analytical grade) |
The molecular architecture comprises two partially hydrogenated quinolinone units bridged by butylene chains, with one terminus featuring the characteristic 2,3-dichlorophenylpiperazine group. This configuration results in an extended hydrophobic structure that significantly influences its chromatographic behavior compared to aripiprazole. Analytical characterization confirms a calculated exact mass of 664.2573 Da and a monoisotopic mass of 664.2573 Da, consistent with its elemental composition [3] [6] [7]. The compound is typically supplied as a solid powder with specified purity exceeding 95%, suitable for analytical applications [6] [8].
Structural Differentiation from Aripiprazole Dimer: It is crucial to distinguish Aripiprazole Impurity 4 from the similarly named but structurally distinct "Aripiprazole 4,4'-dimer" (CAS 1797986-18-5), which exhibits a different molecular framework (C₄₈H₅₆Cl₄N₆O₄) featuring an ethane-1,1-diylbis(2,3-dichloro-4,1-phenylene) core. This dimeric compound is classified separately in pharmacopeial standards as a Pharmaceutical Analytical Impurity (PAI) and commands significant cost (approximately $1,700 for 25mg) due to its complex synthesis [2] [4] [10].
Within the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) frameworks, Aripiprazole Impurity 4 is formally designated as a specified impurity requiring strict chromatographic monitoring. The USP classifies it under reference codes such as "Aripiprazole USP RC H" and includes it within the broader category of analytical impurities essential for compliance testing [8]. Regulatory standards mandate that manufacturers establish rigorous analytical controls to monitor and limit this impurity throughout the drug product lifecycle.
The Pharmaceutical Analytical Impurity (PAI) program administered by USP provides certified reference materials specifically for analytical applications, though Aripiprazole Impurity 4 itself is not currently distributed as a USP PAI standard. Instead, the structurally distinct "Aripiprazole 4,4'-dimer" (Catalog No. 1A02460) is available through this program with specific storage requirements (2-8°C) and regulatory documentation [2] [4] [10]. The PAI materials serve critical functions in analytical R&D, including:
Table 2: Regulatory Classification and Reference Standards Comparison
Characteristic | Aripiprazole Impurity 4 | Aripiprazole 4,4'-Dimer (PAI) |
---|---|---|
CAS Number | 1424857-63-5 | 1797986-18-5 |
Molecular Formula | C₃₆H₄₂Cl₂N₄O₄ | C₄₈H₅₆Cl₄N₆O₄ |
Molecular Weight | 665.65 g/mol | 922.82 g/mol |
Pharmacopeial Status | Specified impurity in monographs | USP Pharmaceutical Analytical Impurity (PAI) |
Reference Material Source | Specialty chemical suppliers (e.g., BOC Sciences, Simson Pharma) | USP Direct (Catalog No. 1A02460) |
Storage Requirements | Room temperature (literature unspecified) | 2-8°C refrigerated |
Primary Regulatory Use | Quality control testing | Analytical research and method development |
Pharmacopeial monographs for aripiprazole drug substances and products incorporate specific acceptance criteria for this impurity, typically establishing reporting thresholds at 0.05%, identification thresholds at 0.10%, and qualification thresholds at 0.15%, consistent with ICH Q3B(R2) recommendations for new drug products [3] [10]. These thresholds trigger progressively stringent investigative and toxicological evaluation requirements when exceeded.
Implementation of validated stability-indicating methods for detecting and quantifying Aripiprazole Impurity 4 constitutes an essential quality control requirement throughout aripiprazole manufacturing. Analytical techniques must demonstrate specificity, accuracy, precision, and sensitivity sufficient to reliably measure the impurity at concentrations significantly below ICH thresholds. The impurity profile serves as a critical quality attribute (CQA) that directly reflects process consistency and stability performance [3].
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection has emerged as the gold standard for monitoring Aripiprazole Impurity 4. Optimized chromatographic conditions employ:
Table 3: Validated HPLC Method Performance Characteristics for Aripiprazole Impurity 4
Validation Parameter | Value/Specification | Methodological Significance |
---|---|---|
Calibration Equation | y = 338476x + 4888 | Linear relationship across working range |
Correlation Coefficient (r) | 0.9999 | Demonstrates excellent linearity |
Limit of Detection (LOD) | 0.013 μg/mL | Sensitivity threshold for detection |
Limit of Quantification (LOQ) | 0.044 μg/mL | Reliable quantitative measurement threshold |
Accuracy (Recovery) | 98.2% - 101.5% | Minimal systematic error in measurement |
Precision (RSD) | <2% across LOQ to 150% levels | High reproducibility of measurements |
Method validation studies confirm exceptional linearity (r=0.9999) over the analytical range from LOQ to 150% of the specification limit, with precision demonstrated by relative standard deviation (RSD) values consistently below 2% and accuracy reflected in recovery percentages ranging between 98.2% and 101.5% [3]. These validation parameters ensure the method's reliability for detecting Aripiprazole Impurity 4 at concentrations as low as 0.013 μg/mL (LOD) and quantifying precisely down to 0.044 μg/mL (LOQ), significantly below the required thresholds [3].
Quality Control Applications: In pharmaceutical analysis, this validated HPLC method enables:
Under ICH Q3B(R2) guidelines, identification thresholds require structural characterization when Aripiprazole Impurity 4 exceeds 0.10% of the aripiprazole peak area in drug products, while qualification necessitates toxicological evaluation above 0.15%. These regulatory mandates underscore the critical importance of robust analytical methods capable of specific, sensitive, and accurate impurity quantification throughout the product lifecycle [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: